MAO-A vs. MAO-B Isoform Selectivity Profile
The compound demonstrates a pronounced selectivity for the MAO-A isoform over MAO-B. In human recombinant enzyme assays, it inhibits MAO-A with an IC50 of 50 nM, whereas inhibition of MAO-B requires a concentration over 12-fold higher (IC50 = 620 nM) [1]. This selectivity is further amplified in rat brain homogenates, where the IC50 for MAO-A is 9 nM [1]. This defines a specific biological signature that is not a general feature of all pyrazolone-benzamides.
| Evidence Dimension | Isoform-selective enzyme inhibition |
|---|---|
| Target Compound Data | MAO-A IC50 = 50 nM (human); 9 nM (rat). MAO-B IC50 = 620 nM (human) |
| Comparator Or Baseline | MAO-B isoform (same assay system) |
| Quantified Difference | 12.4-fold selectivity for MAO-A over MAO-B in human assays; ~69-fold in rat vs. human MAO-B |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; Rat brain MAO-A in nuclei-free homogenates. Substrates: 5-hydroxytryptamine (MAO-A) and 5-phenylacetaldehyde (MAO-B). |
Why This Matters
For research applications targeting serotonergic or noradrenergic pathways, selective MAO-A inhibition is critical to avoid the off-target effects associated with MAO-B inhibition, making this compound a preferred tool over non-selective analogs.
- [1] BindingDB. BDBM50075966 (CHEMBL3415614) - Affinity Data for MAO-A and MAO-B. IC50 values: 50 nM (MAO-A human), 9 nM (MAO-A rat), 620 nM (MAO-B human). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075966 View Source
